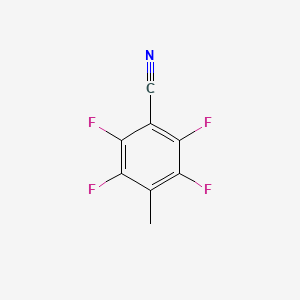

2,3,5,6-tetrafluoro-4-methylbenzonitrile

Description

Overview of Fluorinated Aromatic Compounds in Contemporary Chemical Synthesis and Materials Science

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with their applications spanning pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com The introduction of fluorine atoms into an aromatic ring dramatically alters the compound's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity creates strong carbon-fluorine bonds, leading to enhanced thermal stability and resistance to oxidation. numberanalytics.com This property is particularly valuable in materials science for the development of robust polymers and materials with improved chemical resistance. numberanalytics.com

In medicinal chemistry, the strategic placement of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. numberanalytics.comresearchgate.net This is because the carbon-fluorine bond is more stable than a carbon-hydrogen bond, making it less susceptible to metabolic breakdown. numberanalytics.com Notable examples of fluorinated pharmaceuticals include antibiotics and anticancer agents. numberanalytics.com

The electronic effects of fluorine substitution are also significant. Fluorine's electron-withdrawing nature can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic substitution reactions, a key transformation in synthetic organic chemistry. numberanalytics.com This unique reactivity profile allows for the construction of complex molecular architectures that would be challenging to synthesize otherwise.

The Strategic Significance of Benzonitrile (B105546) Derivatives as Versatile Intermediates

Benzonitrile and its derivatives are highly valuable building blocks in organic synthesis. atamankimya.com The nitrile group (-C≡N) is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes benzonitriles key intermediates in the production of a diverse range of chemicals, from pharmaceuticals and dyes to agrochemicals and materials. atamankimya.comontosight.ai

The benzonitrile unit can be found in the core structure of many biologically active molecules and functional materials. ontosight.ai In materials science, the electronic properties of the nitrile group are exploited in the design of organic semiconductors and materials for organic light-emitting diodes (OLEDs). ontosight.ai Furthermore, benzonitrile derivatives can act as ligands in coordination chemistry, forming stable complexes with transition metals that can serve as catalysts or synthetic intermediates. wikipedia.org The ability to readily introduce a nitrile group onto an aromatic ring and subsequently convert it into other functional groups provides chemists with a powerful tool for molecular design and synthesis.

Contextualization of 2,3,5,6-Tetrafluoro-4-methylbenzonitrile within the Landscape of Fluorinated Organic Chemistry

This compound belongs to the class of polyfluorinated aromatic compounds, which have garnered significant interest due to their unique properties. The presence of multiple fluorine atoms on the benzene (B151609) ring significantly impacts the molecule's electronic properties, making the aromatic ring electron-deficient. This electronic feature is central to its reactivity and potential applications.

The combination of the tetrafluorinated benzene ring and the methyl group in this compound creates a unique chemical entity. The fluorine atoms enhance the compound's stability and modify its reactivity, while the methyl group can be a site for further chemical transformations. This specific substitution pattern makes it a valuable intermediate for synthesizing more complex fluorinated molecules.

Within the broader context of fluorinated organic chemistry, compounds like this compound are explored for their potential in creating novel pharmaceuticals, agrochemicals, and high-performance materials. The foundational understanding of the structure-property relationships in such molecules is crucial for the rational design of new chemical entities with desired functions. Research into the synthesis and reactivity of this and related compounds continues to contribute to the expanding toolbox of organofluorine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c1-3-5(9)7(11)4(2-13)8(12)6(3)10/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSQQHOHSBCDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C#N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472653 | |

| Record name | 4-methyl-2,3,5,6-tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76437-39-3 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76437-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2,3,5,6-tetrafluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5,6 Tetrafluoro 4 Methylbenzonitrile and Analogous Structures

Established Synthetic Routes Involving the Nitrile Functionality

Established synthetic routes for the modification of 2,3,5,6-tetrafluoro-4-methylbenzonitrile often focus on the transformation of the nitrile group into other valuable functional groups, such as amines and alcohols. These multi-step sequences are fundamental in the synthesis of more complex molecules.

Catalytic Hydrogenation Pathways for Conversion to 4-methyl-2,3,5,6-tetrafluorobenzylamine

The reduction of the nitrile functionality in this compound provides a direct route to the corresponding primary amine, 4-methyl-2,3,5,6-tetrafluorobenzylamine. This transformation is typically achieved through catalytic hydrogenation. A patented process describes the hydrogenation of 4-methyl-2,3,5,6-tetrafluorobenzonitrile to yield 4-methyl-2,3,5,6-tetrafluorobenzylamine, which is a key intermediate in the synthesis of certain agrochemicals. google.com

While specific catalysts and conditions for the hydrogenation of this compound are not detailed in the readily available literature, general methodologies for the catalytic hydrogenation of benzonitriles are well-established. These reactions often employ transition metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions, including solvent, temperature, and hydrogen pressure, can significantly influence the selectivity of the reaction, minimizing the formation of secondary and tertiary amines. For instance, the continuous catalytic transfer hydrogenation of benzonitrile (B105546) to benzylamine (B48309) has been demonstrated using a palladium on carbon catalyst with triethylammonium (B8662869) formate (B1220265) as the reducing agent.

Conversion of Amines to Alcohols via Diazotization and Hydrolytic Decomposition

The primary amine, 4-methyl-2,3,5,6-tetrafluorobenzylamine, obtained from the hydrogenation of the nitrile, can be further converted to the corresponding alcohol, 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. This conversion is achieved through a two-step process involving diazotization of the amine followed by hydrolytic decomposition of the resulting diazonium salt. google.com

Industrial-Scale Preparation of Key Intermediates for Fluorinated Alcohols

The industrial production of fluorinated benzyl (B1604629) alcohols, such as 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol, relies on efficient and cost-effective synthetic routes. One patented method that holds potential for industrial-scale application involves the reduction of the corresponding benzoic acid. Specifically, 4-methyl-2,3,5,6-tetrafluorobenzoic acid can be reduced to 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol in a high yield of 95%. google.com This process offers a direct route to the alcohol, which is a key precursor in the synthesis of various commercial products. While the patent describes the reduction of the benzoic acid, the synthesis of the benzoic acid itself is a critical preceding step on an industrial scale.

Advanced and Emerging Synthetic Strategies for Polyfluorinated Aromatics

Beyond the classical transformations of the nitrile group, advanced synthetic strategies are being developed for the synthesis and functionalization of polyfluorinated aromatic compounds like this compound. These methods offer novel approaches to creating carbon-carbon and carbon-heteroatom bonds on the fluorinated ring.

Regioselective Alkyl Transfer Reactions from Phosphonium (B103445) Ylides to Polyfluoroarenes

An emerging and powerful method for the functionalization of polyfluoroarenes is the regioselective alkyl transfer from phosphonium ylides. This reaction allows for the introduction of various alkyl groups into the polyfluorinated aromatic ring under mild, metal-free conditions. rsc.org A key advantage of this method is its high regioselectivity, with the alkyl group predominantly substituting the fluorine atom at the para position of the activating group. rsc.orgrsc.orghoustonmethodist.orgresearchgate.net

This process is compatible with a range of functional groups on the polyfluoroarene, including the electron-withdrawing cyano group. rsc.orgrsc.orghoustonmethodist.orgresearchgate.net The reaction is believed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where the phosphonium ylide acts as the nucleophile. The compatibility with the nitrile functionality makes this a valuable tool for the synthesis of novel derivatives of 2,3,5,6-tetrafluorobenzonitrile (B1580738).

Table 1: Examples of Regioselective Alkyl Transfer from Phosphonium Ylides to Polyfluoroarenes Data extracted from a study on functionalized polyfluoroarenes. While not specific to this compound, it demonstrates the principle on analogous structures.

| Polyfluoroarene Substrate | Phosphonium Ylide | Alkyl Group Transferred | Product | Yield (%) |

| Pentafluorobenzonitrile (B1630612) | Methyltriphenylphosphonium ylide | Methyl | 4-Methyl-2,3,5,6-tetrafluorobenzonitrile | Not specified |

| Pentafluorobenzoic acid | Methyltriphenylphosphonium ylide | Methyl | 4-Methyl-2,3,5,6-tetrafluorobenzoic acid | 85 |

| Ethyl pentafluorobenzoate | Methyltriphenylphosphonium ylide | Methyl | Ethyl 4-methyl-2,3,5,6-tetrafluorobenzoate | 82 |

Nucleophilic Aromatic Substitution (SNAr) Routes for Benzonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone of polyfluoroaromatic chemistry. The electron-withdrawing nature of the fluorine atoms and the nitrile group in compounds like this compound activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of a fluoride (B91410) ion by a variety of nucleophiles, including amines, alkoxides, and thiolates.

The regioselectivity of SNAr reactions on substituted pentafluorobenzenes is often directed to the para position relative to the substituent. For instance, the reaction of pentafluorobenzonitrile with phenothiazine (B1677639) in the presence of a base results in the para-substituted product, 2,3,5,6-tetrafluoro-4-(10H-phenothiazin-10-yl)benzonitrile, in good yield. nih.gov This highlights the synthetic utility of SNAr reactions for creating complex molecules from polyfluorinated benzonitrile precursors. The presence of multiple fluorine atoms allows for potential sequential substitutions, further increasing the molecular diversity that can be achieved. nih.gov

Table 2: Example of SNAr Reaction on a Polyfluorinated Benzonitrile

| Polyfluoroarene Substrate | Nucleophile | Product | Yield (%) |

| Pentafluorobenzonitrile | Phenothiazine | 2,3,5,6-Tetrafluoro-4-(10H-phenothiazin-10-yl)benzonitrile | 76 |

Electrochemical Fluorination Approaches and Functional Group Transformations

Electrochemical fluorination (ECF) represents a foundational method for the synthesis of organofluorine compounds. This technique utilizes an electric current to drive the fluorination of an organic substrate in a suitable electrolyte, typically hydrogen fluoride. Two primary ECF processes have been commercialized and are widely applied: the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (HF). wikipedia.orgpsu.edu The process typically employs a nickel anode and operates at a cell potential of 5–6 V. wikipedia.org For an aromatic hydrocarbon, the reaction can be described as the replacement of hydrogen atoms with fluorine atoms, producing hydrogen gas as a byproduct. wikipedia.org This method is effective for producing perfluorinated compounds, including amines, ethers, and carboxylic acid derivatives. wikipedia.org While specific examples of the direct electrochemical perfluorination of 4-methylbenzonitrile to yield this compound are not extensively detailed in readily available literature, the general applicability of the Simons process to aromatic compounds suggests its potential as a synthetic route. However, challenges such as low yields and lack of selectivity in partial fluorination can be encountered. wikipedia.orgdovepress.com

The Phillips Petroleum process is another ECF method that is particularly suited for volatile hydrocarbons. It employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2), which serves as both the electrolyte and the fluorine source. wikipedia.org

Functional group transformations offer an alternative pathway. A documented method for preparing the closely related 2,3,5,6-tetrafluorobenzonitrile involves a three-step synthesis starting from 2,3,5,6-tetrafluorobenzoic acid. This approach circumvents direct fluorination of a pre-existing benzonitrile. The general sequence involves:

Synthesis of 2,3,5,6-tetrafluorobenzoyl chloride.

Conversion to 2,3,5,6-tetrafluorobenzamide.

Dehydration of the benzamide (B126) to yield 2,3,5,6-tetrafluorobenzonitrile.

This method is considered suitable for industrial production due to the use of relatively inexpensive starting materials and mild reaction conditions.

Palladium-Catalyzed Cyclization and C-H Functionalization Strategies

Palladium-catalyzed reactions have become powerful tools for the synthesis of complex aromatic systems. These methods offer high efficiency and functional group tolerance. For the synthesis of fluorinated benzonitriles, both cyclization and C-H functionalization strategies are relevant.

Palladium-catalyzed cyclization reactions can be employed to construct the aromatic nitrile ring system. For instance, palladium-catalyzed annulation reactions of alkynes with appropriate precursors can lead to the formation of substituted benzenes. While specific examples leading directly to this compound are not prominent, the versatility of palladium catalysis in constructing highly substituted aromatic rings is well-established. For example, palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to assemble seven-membered rings, showcasing the potential of palladium catalysis in complex cyclizations. acs.org

Palladium-catalyzed C-H functionalization offers a more direct approach to introduce a cyano group onto a pre-existing polyfluorinated aromatic ring or to functionalize a fluorinated benzonitrile. The direct C-H cyanation of polyfluoroarenes is a key strategy. While cyanide can poison palladium catalysts, various methods have been developed to overcome this issue. nih.gov The use of specific ligands and cyanide sources, such as potassium hexacyanoferrate(II), allows for the efficient cyanation of (hetero)aryl chlorides and bromides. nih.gov

Recent advancements have also focused on the direct C-H olefination and arylation of polyfluoroarenes, which can be precursors to the target nitrile. researchgate.netresearchgate.net For instance, palladium-catalyzed direct C-H olefination of polyfluoroarenes with alkenyl tosylates has been demonstrated. researchgate.net Furthermore, the site-selective C–H polyfluoroarylation of arenes via aryl thianthrenium salts under palladium catalysis provides a route to polyfluorinated biaryls, which could potentially be converted to the desired benzonitriles. rsc.org

The table below summarizes representative palladium-catalyzed C-H functionalization reactions on analogous aromatic systems.

| Catalyst/Ligand System | Substrate Type | Reaction Type | Product Type | Reference |

| Pd(OAc)₂ / PPh₃ | Polyfluoroarenes and Aryl Iodides | Direct Arylation | Polyfluorinated Biaryls | researchgate.net |

| Pd(OAc)₂ / N-methyl-2-(2',4'-dimethoxyphenyl)-3-dicyclohexylphosphinoindole | Polyfluoroarenes and Alkenyl Tosylates | Direct Olefination | Olefinated Polyfluoroarenes | researchgate.net |

| Palladacycle Precatalyst / Ligand | (Hetero)aryl Chlorides and Bromides | Cyanation | Aromatic Nitriles | nih.gov |

Sustainable and Green Chemistry Approaches in Fluorinated Benzonitrile Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing fluorinated compounds, this involves developing methods that use less hazardous reagents, reduce waste, and improve energy efficiency.

One area of focus is the use of greener solvents . Traditional fluorination reactions often employ toxic, high-boiling point solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). rsc.org Research has explored the use of more environmentally friendly solvents. For example, γ-valerolactone (GVL) has shown potential as a green alternative for fluorination reactions, demonstrating satisfactory yields and easier product purification. lincoln.ac.uk The use of water as a solvent for fluorination reactions, once thought to be incompatible, has also gained significant attention, offering an environmentally benign medium for various fluorination transformations. researchgate.net

Mechanochemistry , which involves conducting reactions in the solid state by grinding, is another promising green approach. A mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium (B1175870) salts has been developed. This method eliminates the need for bulk solvents, operates at ambient conditions, and can be faster than solution-based methods. rsc.orgrsc.org

The development of more sustainable fluorinating agents and catalytic methods is also a key aspect of green organofluorine chemistry. numberanalytics.com Catalytic methods can reduce the amount of fluorinating agent required, thereby minimizing waste. numberanalytics.com Electrochemical synthesis is also considered a green technique as it avoids the need for hazardous chemical oxidants or reductants. acs.org

The table below highlights some green chemistry approaches relevant to the synthesis of fluorinated aromatic compounds.

| Green Chemistry Approach | Key Features | Potential Application | Reference |

| Use of Green Solvents | Replacement of toxic solvents like DMSO and DMF with alternatives such as γ-valerolactone (GVL) or water. | Nucleophilic aromatic substitution for fluorination. | researchgate.netlincoln.ac.uk |

| Mechanochemistry | Solvent-free reaction conditions, conducted by grinding solid reagents. | Solid-state nucleophilic aromatic fluorination. | rsc.orgrsc.org |

| Biocatalysis | Use of enzymes (e.g., fluorinases) for selective C-F bond formation under mild conditions. | Introduction of fluorine atoms into organic molecules. | numberanalytics.comnumberanalytics.com |

| Electrochemical Synthesis | Reagent-free fluorination driven by electricity. | Selective partial fluorination of organic compounds. | acs.org |

Chemical Reactivity and Derivatization of 2,3,5,6 Tetrafluoro 4 Methylbenzonitrile

Transformations Involving the Nitrile Group

The nitrile functional group in 2,3,5,6-tetrafluoro-4-methylbenzonitrile is a key site for chemical modifications, allowing for its conversion into other valuable functional groups such as amines and, indirectly, alcohols. Its reactivity is profoundly influenced by the electron-withdrawing nature of the polyfluorinated ring.

Selective Reduction Reactions to Amine and Alcohol Derivatives

The conversion of the nitrile group to a primary amine is a fundamental transformation. This reduction can be achieved using various hydride reagents. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a wide range of aromatic nitriles to their corresponding benzylamines. nih.govorganic-chemistry.org The electron-withdrawing tetrafluoro-aromatic system in this compound is expected to facilitate this reduction, likely proceeding under milder conditions or at a faster rate compared to electron-rich benzonitriles. nih.gov Other reagents, such as borane (B79455) complexes or sodium borohydride in conjunction with trifluoroacetic acid, are also commonly employed for the selective reduction of nitriles in complex molecules. calvin.edu

The synthesis of alcohol derivatives from the nitrile is a multi-step process. It typically involves the partial reduction of the nitrile to an aldehyde, which is then subsequently reduced to the corresponding primary alcohol. This sequence prevents the complete reduction to the amine. The initial reduction to the aldehyde can be accomplished using specific reducing agents that can stop at the intermediate imine stage, which is then hydrolyzed to the aldehyde. This aldehyde can then be reduced to the alcohol using standard reducing agents like sodium borohydride.

Table 1: Representative Conditions for Nitrile Reduction

| Reagent System | Product Type | Substrate Type | Typical Conditions | Ref |

| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | Aromatic Nitriles | THF, 25°C to reflux | nih.gov |

| Ammonia Borane | Primary Amine | Aromatic Nitriles | Thermal decomposition, no catalyst | organic-chemistry.org |

| NaBH₄ / Trifluoroacetic Acid | Primary Amine | Aromatic Nitriles | Aprotic solvent | calvin.edu |

| DIBAL-H then H₃O⁺ | Aldehyde | Aromatic Nitriles | Low temperature, followed by aqueous workup | |

| NaBH₄ | Primary Alcohol | Aldehydes | Protic solvent (e.g., ethanol) |

Reactivity in Diverse Nucleophilic and Electrophilic Environments

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. In electrophilic environments, such as in the presence of a strong acid, the nitrogen atom can be protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by weak nucleophiles.

Conversely, in the presence of strong nucleophiles, the electrophilic carbon of the nitrile group is the site of attack. This can lead to the formation of various derivatives depending on the nucleophile used. For example, hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. In both cases, the reaction proceeds through an intermediate amide, which is then further hydrolyzed.

Aromatic Ring Functionalization and Substitution Chemistry

The tetrafluorobenzene core of the molecule is highly activated towards nucleophilic attack due to the strong electron-withdrawing inductive effect of the four fluorine atoms. This allows for functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Investigation of SNAr Reactivity on the Tetrafluorobenzene Core

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for polyfluorinated aromatic compounds. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comyoutube.com

In this compound, the four fluorine atoms and the nitrile group strongly activate the ring for SNAr reactions. Fluoride (B91410) is an effective leaving group in this context, particularly because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com The regioselectivity of the substitution is directed by the existing substituents. Electron-withdrawing groups like the nitrile group direct incoming nucleophiles to the ortho and para positions. libretexts.org In this molecule, the position para to the nitrile group (C4) is occupied by the methyl group. Therefore, nucleophilic attack is most likely to occur at the fluorine-substituted carbons (C2, C3, C5, C6). The interplay between the activating nitrile group and the weakly donating methyl group will influence the precise location of substitution.

Table 2: General Principles of SNAr Reactions on Activated Aromatics

| Feature | Description | Consequence for this compound | Ref |

| Mechanism | Addition-Elimination via Meisenheimer complex | Reaction is facilitated by the electron-deficient ring. | libretexts.org |

| Activation | Requires electron-withdrawing groups (EWGs) | Highly activated by four F atoms and one CN group. | masterorganicchemistry.com |

| Leaving Group | Halides; F > Cl, Br, I in many SNAr reactions | Fluorine is an excellent leaving group in this context. | youtube.com |

| Regioselectivity | EWGs direct ortho/para | Substitution is expected at positions ortho or para to the nitrile group. | libretexts.org |

Introduction of Diverse Substituents through Cross-Coupling Reactions (e.g., Heck coupling for fluorinated stilbenes)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. mdpi.com The Heck reaction, which couples an aryl halide with an alkene, is a versatile method for synthesizing substituted alkenes, such as stilbenes. iitk.ac.inslideshare.net While C-F bonds are generally strong, their activation and participation in cross-coupling reactions on perfluoroarenes have been demonstrated. mdpi.com

The Mizoroki-Heck reaction can be applied to fluorine-containing aryl halides to introduce alkenyl substituents. mdpi.com For this compound, a Heck reaction could potentially replace one of the fluorine atoms with a styrenyl group, leading to the formation of a fluorinated stilbene (B7821643) derivative. The choice of catalyst, base, and reaction conditions is critical for achieving successful C-F bond activation and coupling. Other cross-coupling reactions, such as Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes), could also be employed to introduce a wide range of substituents onto the aromatic core, further highlighting the synthetic utility of this compound.

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Potential Product from this compound | Ref |

| Heck Reaction | Aryl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Fluorinated stilbene derivative | iitk.ac.inorganic-chemistry.org |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd catalyst, Base | Aryl-substituted derivative | ccspublishing.org.cn |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted derivative |

Synthesis of Complex Molecular Architectures from this compound

The unique electronic properties conferred by the polyfluorinated aromatic system make this compound an important starting material for the synthesis of complex molecules with applications in various fields.

Fluorinated compounds are of significant interest in the agrochemical industry. ccspublishing.org.cnresearchgate.netnih.gov The introduction of fluorine atoms can enhance the efficacy and metabolic stability of active ingredients. This benzonitrile (B105546) derivative can serve as a key intermediate, where the nitrile or the aromatic ring is functionalized to build the final pesticide structure. google.com

In materials science, fluorinated molecules are widely used in the development of liquid crystals. researchgate.netbiointerfaceresearch.combeilstein-journals.orgnih.govbeilstein-journals.org The strong dipole moment of C-F bonds can be used to control the dielectric anisotropy of the liquid crystal material, a key property for display applications. beilstein-journals.org The rigid, substituted aromatic core of this compound makes it an attractive building block for designing liquid crystal molecules with specific thermal and electronic properties. ontosight.aismolecule.com

Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and binding affinity. ontosight.aismolecule.com This makes fluorinated benzonitriles valuable synthons for the preparation of active pharmaceutical ingredients (APIs). ossila.com The reactivity of both the nitrile group and the aromatic ring allows for the assembly of complex, biologically active molecules.

Formation of Polyfluorinated Benzyl (B1604629) Derivatives as Advanced Intermediates

The methyl group of this compound is the primary site for derivatization to form polyfluorinated benzyl intermediates. A key transformation in this process is benzylic halogenation, typically bromination, which activates the methyl group for subsequent nucleophilic substitution reactions.

While specific studies on the benzylic bromination of this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for similar polyfluorinated aromatic compounds. The reaction likely proceeds via a free radical mechanism, often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN), with a brominating agent like N-bromosuccinimide (NBS). The resulting product, 2,3,5,6-tetrafluoro-4-(bromomethyl)benzonitrile, is a highly valuable intermediate.

The presence of the electron-withdrawing fluorine atoms and the nitrile group is expected to influence the reactivity of the benzylic position. This highly activated benzyl bromide derivative can readily react with a variety of nucleophiles to yield a diverse array of polyfluorinated benzyl derivatives.

Table 1: Plausible Nucleophilic Substitution Reactions of 2,3,5,6-Tetrafluoro-4-(bromomethyl)benzonitrile

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | (2,3,5,6-Tetrafluoro-4-cyanophenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzonitrile |

| Cyanide | Sodium Cyanide (NaCN) | 2-(2,3,5,6-Tetrafluoro-4-cyanophenyl)acetonitrile |

| Azide | Sodium Azide (NaN₃) | 4-(Azidomethyl)-2,3,5,6-tetrafluorobenzonitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-((Phenylthio)methyl)-2,3,5,6-tetrafluorobenzonitrile |

These reactions provide access to a wide range of functionalized polyfluorinated benzonitriles, which can serve as precursors for more complex molecular architectures.

Routes to Biologically Active Molecules and Functional Materials (excluding APIs)

The derivatives of this compound are valuable precursors for the synthesis of various biologically active molecules and advanced functional materials. The unique properties conferred by the polyfluorinated aromatic ring, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics, make these compounds attractive for materials science applications. researchgate.netrsc.org

One significant area of application for fluorinated benzonitriles is in the field of liquid crystals. google.com The strong dipole moment and high polarizability associated with the nitrile group, combined with the steric and electronic effects of the fluorine atoms, can be exploited to design molecules with specific mesomorphic properties. biointerfaceresearch.combeilstein-journals.orgnih.govbeilstein-journals.org For instance, derivatives of this compound could be incorporated into larger molecular structures to create liquid crystalline materials with tailored dielectric anisotropy and other desirable physical properties for display technologies.

Furthermore, polyfluorinated compounds are utilized as precursors for the synthesis of functional polymers. nih.govnih.govresearchgate.net The incorporation of fluorinated moieties can impart properties such as low surface energy, hydrophobicity, and high thermal stability to the resulting polymers. Derivatives of this compound could potentially be used as monomers or cross-linking agents in the production of specialty polymers with applications in coatings, membranes, and other high-performance materials.

In the realm of biologically active molecules, while excluding APIs, derivatives of this compound can be used to synthesize probes and other tools for chemical biology research. For example, the nitrile group can be transformed into other functional groups, and the polyfluorinated ring can serve as a scaffold for building molecules with specific binding properties or as a spectroscopic marker due to the presence of fluorine-19, which is a sensitive NMR nucleus.

Table 2: Potential Applications of this compound Derivatives (Non-API)

| Derivative Class | Potential Application Area | Rationale |

| Polyfluorinated Benzyl Ethers | Liquid Crystal Synthesis | Modification of mesomorphic properties. biointerfaceresearch.combeilstein-journals.orgnih.govbeilstein-journals.org |

| Polyfluorinated Benzyl Esters | Polymer Monomers | Introduction of fluorinated segments for enhanced polymer properties. nih.govnih.govresearchgate.net |

| Polyfluorinated Benzyl Azides | Click Chemistry Ligands | For bioconjugation and materials functionalization. |

| Polyfluorinated Benzyl Phosphonates | Flame Retardants | Potential for incorporation into fire-resistant materials. |

The chemical reactivity of the nitrile group itself also provides further avenues for derivatization, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions, thereby expanding the range of accessible molecules for various applications in materials science and chemical biology.

Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetrafluoro 4 Methylbenzonitrile and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2,3,5,6-tetrafluoro-4-methylbenzonitrile, a combination of high-resolution proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is employed for unambiguous structural assignment and the rigorous assessment of sample purity.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignment and Purity Assessment

The structural confirmation of this compound is achieved by analyzing the chemical shifts, coupling constants, and signal integrations in its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show a single resonance corresponding to the methyl (CH₃) group. The chemical shift of this signal provides information about its electronic environment, influenced by the adjacent fluorinated aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum reveals distinct signals for each unique carbon atom in the molecule. This includes the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbon signals of the aromatic ring are split due to coupling with the adjacent fluorine atoms (C-F coupling), which provides valuable information for assigning the signals to their specific positions on the benzene (B151609) ring.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. The spectrum is expected to show a single signal for the four equivalent fluorine atoms on the aromatic ring. The chemical shift of this signal is highly sensitive to the molecular structure.

Quantitative NMR (qNMR) can be utilized for purity assessment by comparing the integral of a signal from the analyte against the integral of a signal from a certified internal standard of known concentration. This method offers a high degree of accuracy and is recognized as a primary method for determining the purity of organic compounds.

Interactive Data Table: Predicted NMR Data for this compound (Note: As specific experimental data was not found in the search, these are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~2.5 | Singlet (s) | - | -CH₃ |

| ¹³C | ~15 | Quartet (q) | -CH₃ | |

| ¹³C | ~95 | Triplet (t) | C-CN | |

| ¹³C | ~115 | Singlet (s) | -C≡N | |

| ¹³C | ~145 | Doublet of triplets (dt) | ¹JCF ≈ 250, ³JCCCF ≈ 10 | C-F |

| ¹⁹F | ~ -140 | Singlet (s) | - | Ar-F |

Deuterated Labeling Experiments in Mechanistic Investigations

Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of atoms and unravel reaction mechanisms. In the context of aromatic nitriles, deuterium can be incorporated at specific positions in the molecule to follow its fate during a chemical transformation. For instance, if a reaction involves the abstraction of a hydrogen atom from the methyl group, replacing the protons of the methyl group with deuterium (a -CD₃ group) would result in a significant kinetic isotope effect. This effect, where the reaction rate slows down due to the stronger C-D bond compared to the C-H bond, provides strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction. Such experiments are crucial for validating proposed reaction mechanisms in studies of aromatic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key characteristic bands are expected for the nitrile, C-F bonds, methyl group, and the aromatic ring.

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. Therefore, it provides valuable data on the carbon backbone and symmetric stretching modes of the tetrafluorinated benzene ring.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups. Specific peak positions for the target compound may vary.)

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |

| -C≡N | Stretching | 2240 - 2220 (Strong) | 2240 - 2220 (Strong) |

| C-F (Aromatic) | Stretching | 1350 - 1100 (Strong) | 1350 - 1100 (Variable) |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2975 - 2860 (Medium-Weak) | 2975 - 2860 (Medium-Strong) |

| Aromatic C=C | Ring Stretching | 1620 - 1450 (Variable) | 1620 - 1450 (Strong) |

| C-H (Methyl) | Bending | 1470 - 1365 (Medium) | 1470 - 1365 (Medium) |

Correlational Analysis of Experimental and Theoretical Vibrational Spectra

To achieve a more detailed and confident assignment of the observed vibrational bands, a correlational analysis between experimental and theoretical spectra is often performed. Computational methods, such as Density Functional Theory (DFT), are used to calculate the theoretical vibrational frequencies of the molecule. These calculated frequencies are then compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison helps to resolve ambiguities in band assignments, especially in complex regions of the spectrum where multiple vibrational modes may overlap. Such studies on fluorinated benzonitriles have demonstrated good agreement between theoretical calculations and experimental results, providing a robust foundation for the vibrational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the structural elucidation of compounds, providing information about molecular weight and elemental composition. In the characterization of this compound and its analogues, mass spectrometry, particularly in high-resolution and in tandem with gas chromatography, offers invaluable insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of a molecule's elemental composition from its exact mass. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass can be calculated by summing the masses of its constituent atoms (8 carbons, 4 hydrogens, 4 fluorines, and 1 nitrogen). This calculated exact mass serves as a benchmark for experimental determination via HRMS. The close agreement between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition and confirms its identity.

Table 1: Theoretical and Simulated HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₄F₄N |

| Calculated Monoisotopic Mass | 189.0250 g/mol |

| Ion Species (M+H)⁺ | 190.0328 g/mol |

| Typical Mass Accuracy | < 5 ppm |

This table presents the calculated exact mass for the neutral molecule and its protonated form, which is commonly observed in HRMS analysis.

The process of exact mass determination via HRMS involves ionizing the sample, often using soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation and keep the molecular ion intact. The resulting ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which can differentiate between ions with very small mass differences. The high resolving power of these instruments is crucial for separating the analyte's ion peak from potential isobaric interferences, ensuring an accurate mass measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In the context of synthesizing this compound, GC-MS is an invaluable tool for reaction monitoring. By taking small aliquots from the reaction mixture at different time points, the progress of the reaction can be followed. The chromatogram will show peaks corresponding to the starting materials, intermediates, the desired product, and any byproducts. The disappearance of reactant peaks and the appearance and growth of the product peak provide a clear indication of the reaction's progression and can help in optimizing reaction conditions.

Once a reaction is complete, GC-MS is used for product identification. The retention time of the peak corresponding to this compound provides an initial indication of its identity, which can be confirmed by comparison with an authentic standard if available. More definitively, the mass spectrum associated with this chromatographic peak serves as a molecular fingerprint. The mass spectrum is generated by bombarding the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern provides structural information.

Table 2: Hypothetical GC-MS Data for this compound

| Retention Time (min) | Observed m/z Values | Postulated Fragment Identity |

| 8.5 | 189 | [M]⁺ (Molecular Ion) |

| 170 | [M-F]⁺ | |

| 164 | [M-CN]⁺ | |

| 145 | [M-CN-F]⁺ |

This table illustrates the kind of data obtained from a GC-MS experiment, including the retention time and the mass-to-charge ratios of the molecular ion and potential fragments, which are crucial for structural confirmation.

The fragmentation of this compound in the mass spectrometer would likely involve the loss of a fluorine atom or the nitrile group, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the tetrafluorinated benzene ring and the methyl and nitrile substituents.

X-ray Crystallography for Solid-State Structural Determination of Related Halogenated Benzonitriles

The crystal packing of fluorinated aromatic compounds is often governed by a combination of van der Waals forces, dipole-dipole interactions, and non-covalent interactions involving the fluorine atoms, such as halogen bonding and C-H···F or F···F contacts. In the case of halogenated benzonitriles, the nitrogen atom of the nitrile group can act as a halogen bond acceptor, interacting with the electropositive region (σ-hole) on a halogen atom of a neighboring molecule. chemspider.com

For instance, the crystal structure of 2,3,5,6-tetrafluorobenzonitrile (B1580738), a close analogue, would reveal how these molecules arrange themselves in a crystal lattice. The interplay of the electron-rich nitrile group and the electron-deficient fluorinated ring would likely dictate the packing motif. The study of such structures helps in understanding the fundamental principles of crystal engineering and the design of materials with specific solid-state properties.

Table 3: Representative Crystallographic Data for a Related Halogenated Benzonitrile (B105546) Analogue

| Parameter | Value |

| Compound | 1,4-Diiodotetrafluorobenzene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 6.21 |

| c (Å) | 9.33 |

| **β (°) ** | 114.2 |

| Key Intermolecular Interaction | I···F Halogen Bond |

This table provides an example of the crystallographic data that can be obtained for a related fluorinated compound, highlighting the key parameters that define the crystal lattice and the types of intermolecular interactions present.

The detailed structural information obtained from X-ray crystallography is crucial for understanding the structure-property relationships in these materials. For example, the way molecules pack in the solid state can influence properties such as melting point, solubility, and even electronic properties in the case of organic semiconductors.

Computational Chemistry and Theoretical Studies on 2,3,5,6 Tetrafluoro 4 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations, offering a detailed description of electron distribution and energy.

Density Functional Theory (DFT) is a widely used method to study the electronic properties of molecules. researchgate.net It is effective for investigating the topology and reactivity of newly synthesized compounds. researchgate.net For aromatic nitriles, DFT calculations, often using hybrid functionals like B3LYP, can predict electronic properties, reactivity, and nonlinear optical (NLO) properties. rsc.org

The electronic structure of 2,3,5,6-tetrafluoro-4-methylbenzonitrile can be characterized by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are key indicators of chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. In studies of similar fluorinated compounds, DFT has been used to determine properties such as electrophilicity index, chemical potential, and hardness, which are derived from HOMO and LUMO energies. rsc.org

Reactivity predictions can be visualized through Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net For a molecule like this compound, the electron-withdrawing fluorine atoms and the nitrile group would create distinct regions of positive and negative potential, guiding its interaction with other reagents.

| Property | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicator of chemical stability. | Assessing molecular stability and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential on the electron density surface. | Identifying sites for electrophilic and nucleophilic attack. |

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more complex calculations. numberanalytics.comlibretexts.org It is used to determine the optimized molecular geometry by finding the minimum energy conformation on the potential energy surface. emerginginvestigators.org For substituted benzonitriles, HF calculations, often with basis sets like 6-31G*, can predict bond lengths, bond angles, and dihedral angles. orientjchem.org

Once the geometry is optimized, vibrational frequencies can be calculated. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and rocking of the chemical bonds. orientjchem.org A comparison between calculated and experimental infrared (IR) and Raman spectra helps in the detailed assignment of vibrational modes. orientjchem.orgnih.gov For instance, the characteristic C≡N stretching frequency in benzonitriles is a strong band that is readily identified both experimentally and computationally. orientjchem.org In a study on p-acetylbenzonitrile, the C≡N stretch was calculated at 2213 cm⁻¹ (DFT) and observed at 2253 cm⁻¹ (IR) and 2231 cm⁻¹ (Raman). orientjchem.org It's common practice to apply scaling factors to HF-calculated frequencies to achieve better agreement with experimental data due to the method's tendency to overestimate them. orientjchem.org

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of the carbon-hydrogen bonds on the benzene (B151609) ring. |

| C-H Stretch (Methyl) | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |

| C≡N Stretch | 2200 - 2260 | Stretching of the carbon-nitrogen triple bond in the nitrile group. |

| C-F Stretch | 1100 - 1400 | Stretching of the carbon-fluorine bonds. |

| Ring Breathing | 780 - 880 | Symmetric expansion and contraction of the entire benzene ring. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. numberanalytics.com These calculations can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.orgacs.org The activation energy barrier for a reaction can be calculated, providing insight into reaction rates and feasibility. numberanalytics.comacs.org

For fluorinated aromatic compounds, ab initio methods like Møller-Plesset perturbation theory (MP2) can be used to investigate reaction pathways. acs.org For example, in the study of aromatic nucleophilic substitution (SNAr) reactions of halobenzenes, ab initio calculations have been used to determine whether the reaction proceeds through a stable intermediate (a σ-complex) or a single transition state. acs.org Such studies on this compound could elucidate its reactivity in substitution reactions, predicting the most likely sites for nucleophilic attack and the energy profiles of competing pathways.

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulations explore the dynamic behavior of molecules and the influence of their environment.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. nih.goviitg.ac.in For this compound, a key conformational aspect would be the rotation of the methyl group. While the benzene ring is planar, the methyl hydrogens can rotate.

By systematically changing the dihedral angle of the methyl group and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the lowest energy (most stable) conformations and the energy required to rotate the group. While the barrier to methyl group rotation in similar molecules is typically low, steric interactions with the adjacent, bulky fluorine atoms could influence this rotational profile. Such analyses are critical for understanding molecular flexibility and how it might affect packing in the solid state or interactions with biological receptors. plos.org

Chemical reactions and processes are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. numberanalytics.comresearchgate.net Continuum solvation models treat the solvent as a continuous dielectric medium rather than individual molecules, offering a computationally efficient way to account for bulk solvent effects. numberanalytics.comq-chem.com

The Polarizable Continuum Model (PCM) is a widely used method where the solute molecule is placed in a cavity within the dielectric continuum representing the solvent. numberanalytics.com The solute polarizes the dielectric, which in turn creates a reaction field that interacts with the solute, altering its energy and electron distribution. youtube.com The Solvation Model based on Density (SMD) is a universal solvation model that is also widely applied. semanticscholar.org

Applying these models to this compound would allow for the calculation of its solvation free energy in various solvents. This is crucial for predicting solubility and understanding how solvent polarity affects its geometric and electronic structure, as well as the thermodynamics and kinetics of its reactions. acs.org For instance, polar solvents would be expected to stabilize polar structures, potentially altering reaction barriers and equilibria. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular structure. wikipedia.org These models establish a correlation between the chemical structure and the reactivity of a molecule, enabling the prediction of the reactivity of new or untested compounds. wikipedia.org While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on studies of analogous substituted benzonitriles and fluorinated aromatic compounds.

The core of a QSRR model lies in the use of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. wikipedia.org For a compound like this compound, these descriptors can be categorized into several groups:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The highly electronegative fluorine atoms and the electron-withdrawing nitrile group significantly influence the electronic landscape of the molecule.

Steric Descriptors: These relate to the three-dimensional arrangement of atoms and include parameters like molecular volume, surface area, and specific steric hindrance indices. The methyl group and the fluorine atoms contribute to the steric profile of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.

The development of a QSRR model for this compound would involve calculating a range of these descriptors and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that correlates these descriptors with a known measure of reactivity.

A classic example of a simple QSRR is the Hammett equation, which relates the reaction rate or equilibrium constant of a reaction involving a substituted benzene derivative to the electronic properties of the substituent. libretexts.org For a series of substituted benzonitriles, a Hammett plot can be constructed to visualize the effect of different substituents on the reactivity of the nitrile group. researchgate.netrsc.org For instance, the hydration of para-substituted benzonitriles has been shown to have a positive slope in a Hammett plot, indicating that electron-withdrawing groups facilitate the reaction by making the nitrile carbon more susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the combined electronic effects of the four fluorine atoms and the methyl group would determine its position on such a plot and, consequently, its predicted reactivity in various reactions. The fluorine atoms are strongly electron-withdrawing through the inductive effect, while the methyl group is weakly electron-donating.

Modern QSRR studies often employ a wider array of computationally derived descriptors to build more sophisticated and predictive models. For example, density functional theory (DFT) calculations can provide highly accurate electronic descriptors that correlate well with experimental reactivity. acs.org

Below are illustrative data tables that showcase the types of descriptors that could be used in a QSRR study of substituted benzonitriles, including this compound, and a hypothetical correlation with a reactivity parameter.

Table 1: Selected Molecular Descriptors for a Series of Substituted Benzonitriles

| Compound | Substituents | LogP | Dipole Moment (Debye) | LUMO Energy (eV) |

| Benzonitrile | H | 1.56 | 4.18 | -0.85 |

| 4-Methylbenzonitrile | 4-CH₃ | 2.05 | 4.35 | -0.79 |

| 4-Fluorobenzonitrile | 4-F | 1.63 | 2.75 | -1.02 |

| 2,3,5,6-Tetrafluorobenzonitrile (B1580738) | 2,3,5,6-F₄ | 2.18 | 1.50 | -1.55 |

| This compound | 2,3,5,6-F₄, 4-CH₃ | 2.67 | 1.65 | -1.48 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of molecular descriptors in QSRR.

Table 2: Hypothetical QSRR Model for Nucleophilic Addition Reactivity

| Compound | LUMO Energy (eV) | Predicted Relative Reactivity (log k/k₀) |

| Benzonitrile | -0.85 | 0.00 |

| 4-Methylbenzonitrile | -0.79 | -0.15 |

| 4-Fluorobenzonitrile | -1.02 | 0.42 |

| 2,3,5,6-Tetrafluorobenzonitrile | -1.55 | 1.75 |

| This compound | -1.48 | 1.57 |

Note: This table illustrates a hypothetical linear relationship between the LUMO energy (an electronic descriptor) and the predicted relative reactivity towards a nucleophile. A lower LUMO energy generally corresponds to higher reactivity in such reactions.

These tables demonstrate how a collection of descriptors can be used to build a model that predicts reactivity. For this compound, the strong electron-withdrawing nature of the fluorine atoms would be expected to lower the LUMO energy significantly, making the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack, a prediction that can be quantified through a QSRR model.

Advanced Applications and Research Frontiers of 2,3,5,6 Tetrafluoro 4 Methylbenzonitrile

Role in Agrochemical Science and Development

The structural characteristics of 2,3,5,6-tetrafluoro-4-methylbenzonitrile make it a key starting material in the synthesis of complex active ingredients for crop protection. Its primary application lies in the production of specific classes of insecticides.

Precursors for Pyrethroid Insecticides (e.g., Tefluthrin)

This compound is a pivotal precursor in the manufacturing of Tefluthrin, a potent synthetic pyrethroid insecticide. Pyrethroids are a class of insecticides that mimic the chemical structure and insecticidal properties of the natural compound pyrethrin. The synthesis of Tefluthrin from this compound involves a multi-step process.

The initial step is the reduction of the nitrile group of this compound to an amine, which is then converted to a hydroxyl group to form 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol. This alcohol is a crucial intermediate. The final step in the synthesis of Tefluthrin is the esterification of this alcohol with 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylic acid. rsc.orgresearchgate.net This reaction couples the fluorinated benzyl (B1604629) moiety with the cyclopropanecarboxylic acid core, which is characteristic of many pyrethroid insecticides.

| Step | Reactant(s) | Product | Purpose |

| 1 | This compound | 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol | Creation of the key alcohol intermediate. |

| 2 | 2,3,5,6-Tetrafluoro-4-methylbenzyl alcohol, 3-((Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid chloride | Tefluthrin | Esterification to form the final pyrethroid insecticide. rsc.org |

Synthesis of Novel Herbicide and Pesticide Structures (excluding efficacy)

Beyond its established role in pyrethroid synthesis, the chemical scaffold of this compound holds potential for the development of new agrochemical structures. The presence of a polyfluorinated ring is a common feature in modern pesticides and herbicides, often enhancing the metabolic stability and target-binding affinity of the molecule. The nitrile group itself is a versatile functional group that can be chemically transformed into a variety of other functionalities, such as amines, carboxylic acids, or heterocyclic rings, which are prevalent in agrochemical active ingredients.

Research into novel pesticides often involves the synthesis of derivatives containing fluorinated aromatic moieties. For instance, the introduction of pyridine (B92270) rings and other heterocyclic systems is a common strategy in the development of new fungicides and herbicides. nih.gov While specific, publicly documented examples of novel herbicides or pesticides synthesized directly from this compound are not widespread beyond the pyrethroid class, its potential as a building block is significant. The combination of its fluorine atoms, which can influence lipophilicity and binding interactions, and the synthetically adaptable nitrile group makes it a valuable starting point for creating libraries of new compounds for agrochemical screening.

Contributions to Advanced Materials and Organic Electronics

The electron-deficient nature of the tetrafluorinated benzonitrile (B105546) core makes this compound and its derivatives attractive for applications in materials science, particularly in the field of organic electronics where precise control over electronic properties is essential.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

In the quest for more efficient organic light-emitting diodes (OLEDs), materials exhibiting Thermally Activated Delayed Fluorescence (TADF) have become a major focus of research. TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. nih.gov The design of TADF molecules typically involves linking an electron-donating unit to an electron-accepting unit to create a charge-transfer excited state with a small energy gap between the lowest singlet (S1) and triplet (T1) states.

Fluorinated benzonitrile derivatives are excellent electron-acceptor moieties for TADF emitters. rsc.orgbeilstein-journals.orgnih.gov The strong electron-withdrawing properties of both the nitrile group and the fluorine atoms help to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the necessary charge separation in the excited state. While research may not have exclusively focused on the this compound structure, related compounds like 4-fluoro-2-methylbenzonitrile (B118529) have been successfully incorporated into TADF emitters. ossila.com These emitters show enhanced thermal stability and contribute to OLED devices with high efficiency. ossila.com The principles demonstrated with these related structures underscore the potential of the this compound scaffold for creating new TADF materials.

Component in Organic Light-Emitting Diodes (OLEDs) Research

The development of TADF emitters is intrinsically linked to OLED research. The emitters synthesized from fluorinated benzonitrile building blocks are incorporated into the emissive layer of an OLED device. rsc.orgresearchgate.net The performance of the OLED, including its efficiency, color purity, and operational lifetime, is directly influenced by the properties of the emitter.

The use of donor-acceptor molecules based on fluorinated benzonitriles allows for the tuning of the emission color. By modifying the donor unit attached to the benzonitrile acceptor, researchers can create emitters that span the visible spectrum. rsc.org Research has shown that OLEDs fabricated with TADF emitters containing fluorinated benzonitrile units can achieve high external quantum efficiencies and power efficiencies. ossila.com The rigid and thermally stable nature of the aromatic core provided by compounds like this compound is also beneficial for the long-term stability of OLED devices.

Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with highly ordered structures built from organic monomers linked by strong covalent bonds. berkeley.eduresearchgate.net Their predictable structures and permanent porosity make them promising materials for gas storage, catalysis, and sensing. researchgate.nettcichemicals.com

The synthesis of COFs relies on the use of molecular building blocks (linkers) with specific geometries and reactive functional groups. While linkers containing aldehyde, amine, or boronic acid groups are most common, nitrile-containing molecules represent an important frontier in COF synthesis. tcichemicals.com The nitrile groups can undergo cyclotrimerization reactions to form highly stable, nitrogen-rich triazine rings, which can serve as the linking nodes of the COF.

This compound is a potential building block for creating novel, highly stable, and functional COFs. The use of this specific linker would result in a framework with the following characteristics:

High Chemical and Thermal Stability: The triazine linkages formed from the nitrile groups are exceptionally robust.

Defined Porosity: The rigid structure of the linker would lead to a well-defined porous network.

Fluorinated Pore Surfaces: The tetrafluorinated benzene (B151609) rings would line the pores of the COF, creating a hydrophobic environment that could be advantageous for specific applications, such as the selective adsorption of nonpolar molecules.

The development of fluorinated COFs is an active area of research, with studies showing their potential in applications like drug delivery. nih.gov The incorporation of building blocks like this compound could lead to new COFs with unique properties and enhanced performance.

| Application Area | Key Functional Group(s) | Role of this compound | Potential Advantage(s) |

| TADF Emitters | Nitrile, Tetrafluorinated Ring | Electron-acceptor core | Small S1-T1 energy gap, high quantum efficiency. nih.gov |

| OLEDs | Nitrile, Tetrafluorinated Ring | Component of the emissive layer | High device efficiency, color tenability, thermal stability. rsc.orgossila.com |

| COFs | Nitrile | Monomer (linker) for framework synthesis | Creation of stable, porous, fluorinated materials. tcichemicals.comnih.gov |

Applications in Specialty Chemical Synthesis (excluding pharmaceuticals)

The unique electronic properties conferred by the fluorine atoms and the reactivity of the nitrile group make this compound a valuable precursor in various non-pharmaceutical chemical industries. Its structure is a platform for creating complex molecules with enhanced performance characteristics.

Fluorinated building blocks are crucial intermediates in the synthesis of advanced materials, agrochemicals, and electronics. ossila.com While specific applications of this compound are emerging, the utility of closely related polyfluorinated benzonitriles underscores its potential. These compounds serve as foundational scaffolds for constructing more complex molecules tailored for specific industrial applications. nbinno.com

Fluorinated aromatic compounds are known for their exceptional thermal stability and chemical resistance. smolecule.com For instance, derivatives of fluorinated benzonitriles are being explored as building blocks for novel polymers with desirable characteristics for the electronics and optoelectronics sectors. smolecule.com A related compound, 4-fluoro-2-methylbenzonitrile, is used as an intermediate in the synthesis of emitters with thermally activated delayed fluorescence (TADF) characteristics for Organic Light-Emitting Diode (OLED) displays. ossila.com The presence of the methyl group in these emitters was found to enhance thermal stability. ossila.com This suggests a potential application for this compound in the development of high-performance materials for electronics.

The versatility of the nitrile group allows for its conversion into various other functional groups, further expanding the range of possible fluorinated building blocks that can be synthesized. smolecule.com This adaptability makes compounds like this compound valuable assets in the toolbox of synthetic organic chemists working across different chemical industries.

| Compound Name | Application Area | Specific Use |

|---|---|---|

| 4-Fluoro-2-methylbenzonitrile | Electronics (OLEDs) | Intermediate for Thermally Activated Delayed Fluorescence (TADF) emitters. ossila.com |

| 2,3,5,6-Tetrafluoro-4-methoxybenzonitrile | Materials Science | Building block for novel polymers in electronics and optoelectronics. smolecule.com |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | Bioimaging | Precursor for synthesizing fluorescent activity-based probes. ossila.com |

The role of fluorinated compounds extends to the production of specialty chemicals such as dyes and high-performance rubbers.

Dyes: Fluorobenzonitriles are recognized as important intermediates in the synthesis of dyes. google.com The introduction of fluorine atoms into dye molecules can significantly alter their physical and chemical properties, including color, stability, and reactivity. researchgate.net For example, a fluorine atom can act as an effective leaving group in reactive dyes that form covalent bonds with fibers. researchgate.net Patents have described the use of compounds like 2,4,6-trifluoro-1,3,5-benzenetrimethylsilyl nitrile in the preparation of reactive dyes, highlighting the utility of this class of fluorinated aromatics in the dye industry. google.com

Rubber Chemicals: The rubber industry utilizes fluorinated compounds extensively in the production of fluoroelastomers (FKM), a class of synthetic rubber known for exceptional resistance to heat, chemicals, and oils. accusealrubber.comrado-rubber.com These high-performance materials are synthesized by polymerizing fluorinated monomers, such as vinylidene fluoride (B91410) and hexafluoropropylene. rado-rubber.compowerrubber.com The stability of these elastomers is attributed to the strength of the carbon-fluorine bond and the shielding effect of the fluorine atoms. rado-rubber.com While there is no direct evidence linking this compound as a direct intermediate for common fluoroelastomer monomers, its robustly fluorinated structure aligns with the chemical principles used to create durable materials for extreme environments.

Future Research Directions in Fluorinated Benzonitrile Chemistry

The field of fluorine chemistry is dynamic, with continuous innovation in synthetic methods and applications. Future research involving fluorinated benzonitriles, including this compound, is poised to expand into several exciting areas.

One promising frontier is the development of novel synthetic methodologies. This includes exploring new and more efficient fluorination techniques and leveraging the unique reactivity of fluorinated building blocks to assemble complex heterocyclic structures. mdpi.com The synthesis and functionalization of fluorinated heterocycles are of great interest due to their prevalence in functional materials and biologically active compounds. mdpi.com

Furthermore, the exploration of fluoroalkylation methods continues to be a vibrant area of research. mdpi.com Developing new ways to introduce fluorinated alkyl groups can lead to novel compounds with unique properties. For compounds like this compound, research could focus on transformations of the methyl and nitrile groups to create a wider array of functionalized fluorinated molecules.

The intersection of experimental and computational chemistry also presents significant opportunities. The use of computational tools, such as density functional theory (DFT), to predict properties like ¹⁹F NMR shifts can accelerate the identification and characterization of new fluorinated products, streamlining the research and development process. nih.gov This synergy can guide synthetic efforts and help in understanding the structure-property relationships of novel fluorinated benzonitrile derivatives. As the demand for advanced materials with tailored properties grows, research into the synthesis and application of versatile building blocks like this compound will undoubtedly intensify.

| Compound Name |

|---|

| This compound |

| 4-fluoro-2-methylbenzonitrile |